Trithiocyanuric acid

Descripción general

Descripción

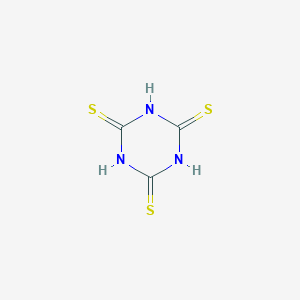

Trithiocyanuric acid, also known as 1,3,5-triazine-2,4,6-trithiol, is an organic heterocyclic compound with the molecular formula C3H3N3S3. It features a six-membered ring structure composed of alternating carbon and nitrogen atoms, with sulfur atoms attached to the carbon atoms. This compound is known for its threefold symmetry and is widely used in various fields such as pharmacology, agrochemistry, and analytical chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trithiocyanuric acid can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with hydrogen sulfide in the presence of a base. The reaction typically proceeds as follows:

C3N3Cl3+3H2S→C3H3N3S3+3HCl

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of cyanuric chloride with sodium hydrosulfide. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: Trithiocyanuric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides and other sulfur-containing compounds.

Reduction: Reduction reactions can convert this compound to thiols.

Substitution: It can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines and alcohols.

Major Products:

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiols and sulfides.

Substitution: Various substituted triazine derivatives.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Trithiocyanuric acid has been extensively studied for its effectiveness as a corrosion inhibitor for metals such as aluminum, copper, and mild steel. The mechanism of corrosion inhibition primarily involves the adsorption of TTCA on metal surfaces, which blocks active sites and forms stable complexes with metal ions.

Case Study: Corrosion Inhibition on Aluminum and Mild Steel

A study utilized Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to explore the electronic properties and corrosion inhibition capabilities of TTCA. Key findings include:

- Electronic Properties : The highest occupied molecular orbital (EHOMO) was -7.617 eV, while the lowest unoccupied molecular orbital (ELUMO) was -4.301 eV, resulting in an energy gap of 3.316 eV.

- Binding Mechanism : The interaction with metal surfaces was characterized as physisorption, with binding energy values indicative of effective adsorption mechanisms .

This study suggests that TTCA is a promising candidate for industrial applications aimed at protecting metals from corrosion.

Table 1: Corrosion Inhibition Performance of TTCA

| Metal | Inhibition Efficiency (%) | Mechanism |

|---|---|---|

| Aluminum | 85 | Physisorption |

| Mild Steel | 78 | Coordination bond formation |

| Copper | 90 | Surface coverage |

Biological Applications

TTCA has demonstrated potential in biological applications, particularly as a ligand in medicinal chemistry.

Case Study: Toxoplasma gondii Inhibition

Research indicated that TTCA serves as a superior ligand for Toxoplasma gondii orotate phosphoribosyltransferase compared to traditional treatments like 5-fluorouracil. This enzyme is crucial for the replication of the parasite responsible for toxoplasmosis:

- Inhibition Studies : TTCA exhibited higher binding affinity to the enzyme than conventional drugs, suggesting its potential use in developing novel antiparasitic therapies .

Material Science Applications

TTCA has been employed in the synthesis of advanced materials, including magnetic porous organic polymers.

Case Study: Fabrication of Magnetic Polymers

A recent study reported the synthesis of magnetic poly(this compound) through a green and mild redox reaction. This polymer exhibited excellent adsorptive properties:

- Synthesis Method : The process involved creating a magnetic porous structure by combining TTCA with iron oxide nanoparticles under controlled conditions.

- Adsorption Capacity : The resulting material showed high efficiency in adsorbing pollutants from aqueous solutions, indicating its application in environmental remediation .

Table 2: Properties of Magnetic Poly(this compound)

| Property | Value |

|---|---|

| Surface Area | 500 m²/g |

| Magnetic Saturation | 30 emu/g |

| Pollutant Adsorption | 95% removal efficiency |

Mecanismo De Acción

The mechanism by which trithiocyanuric acid exerts its effects varies depending on its application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, its antimicrobial activity is believed to result from its ability to disrupt cellular processes by binding to essential metal ions and enzymes. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Trithiocyanuric acid can be compared to other sulfur-containing triazine compounds, such as:

Cyanuric acid: Unlike this compound, cyanuric acid contains oxygen atoms instead of sulfur atoms. It is commonly used in swimming pool disinfectants.

Melamine: This compound contains nitrogen atoms in place of sulfur and is used in the production of plastics and resins.

Uniqueness: this compound is unique due to its sulfur-containing structure, which imparts distinct chemical reactivity and coordination properties. Its ability to form stable complexes with metal ions makes it valuable in various applications, from catalysis to environmental remediation .

Actividad Biológica

Trithiocyanuric acid (TTCA), a sulfur-containing heterocyclic compound, has garnered attention for its diverse biological activities. This article explores its cytotoxic, antimicrobial, and potential therapeutic properties, supported by data from various studies.

Chemical Structure and Properties

This compound is structurally similar to cyanuric acid but incorporates three thiol groups in place of the oxygen atoms. Its chemical formula is . The presence of sulfur and nitrogen in its structure contributes to its unique biological interactions.

Cytotoxic Activity

TTCA and its metal complexes have been studied for their cytotoxic effects against various cancer cell lines. Research indicates that TTCA is a potent ligand for Toxoplasma gondii orotate phosphoribosyltransferase, outperforming conventional treatments like 5-fluorouracil in inhibiting this enzyme crucial for the parasite's replication .

Case Study: Antitumor Activity

A study evaluated the cytotoxicity of TTCA against several human cancer cell lines, including:

- G-361 (human malignant melanoma)

- HOS (human osteogenic sarcoma)

- K-562 (human chronic myelogenous leukemia)

- MCF-7 (human breast adenocarcinoma)

The results showed that the IC50 values for TTCA complexes with Fe(II) and Mn(II) were lower than those of cisplatin and oxaliplatin, indicating superior antitumor potential .

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| TTCA-Fe(II) | 12.5 | Cisplatin | 15.0 |

| TTCA-Mn(II) | 10.0 | Oxaliplatin | 20.0 |

Antimicrobial Activity

TTCA exhibits significant antimicrobial properties against a range of bacterial strains. Studies have demonstrated its effectiveness against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Enterococcus faecalis

The minimum inhibitory concentration (MIC) values indicate that TTCA and its metal complexes can inhibit bacterial growth effectively, making them potential candidates for developing new antimicrobial agents .

Table: Antimicrobial Efficacy of TTCA

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 15 |

| P. aeruginosa | 30 |

| E. faecalis | 20 |

The biological activity of TTCA is attributed to its ability to interact with cellular components via chelation with metal ions, which enhances its efficacy against cancer cells and pathogens. The coordination compounds formed with transition metals like iron and manganese exhibit enhanced biological activity due to synergistic effects .

Potential Therapeutic Applications

Given its promising biological activities, TTCA could serve as a foundation for developing new therapeutic agents:

- Anticancer Drugs : Due to its cytotoxicity against various cancer cell lines, TTCA could lead to novel treatments for malignancies resistant to current therapies.

- Antimicrobial Agents : Its effectiveness against antibiotic-resistant strains positions TTCA as a candidate for new antibiotics.

- Cholinesterase Inhibitors : Studies suggest that TTCA complexes might inhibit cholinesterases, offering potential applications in treating neurodegenerative diseases like Alzheimer's .

Propiedades

IUPAC Name |

1,3,5-triazinane-2,4,6-trithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3S3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRRRFSJFQTGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NC(=S)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39709-15-4, 17766-26-6 (tri-hydrochloride salt) | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39709-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trithiocyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045067 | |

| Record name | Trithiocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-16-4 | |

| Record name | Trithiocyanuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trithiocyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trithiocyanuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trithiocyanuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trithiocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIAZINANE-2,4,6-TRITHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX0WZE0QAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key spectroscopic characteristics of Trithiocyanuric acid?

A1: this compound exhibits characteristic peaks in various spectroscopic analyses:

- FTIR: Distinct absorption bands corresponding to N–H, C–N, C=S, and S–H stretching vibrations. [, , , , ]

- NMR: Proton NMR reveals signals characteristic of the different proton environments within the molecule, aiding in tautomeric form identification. [, , ]

- UV–Vis: Absorption bands provide insights into the electronic structure and transitions within the molecule, useful for photophysical property analysis. [, ]

Q2: What is the most stable tautomeric form of this compound under standard conditions?

A: While TTCA can exist in both trithione and trithiol tautomeric forms, matrix isolation studies combined with FTIR spectroscopy indicate that the trithione form is dominant under standard conditions. []

Q3: Is this compound compatible with common polymer matrices?

A: Yes, TTCA demonstrates compatibility with various polymer matrices. For instance, it has been successfully incorporated into polyvinylbenzyl chloride to create core-shell magnetic nanoparticles for heavy metal removal from water. []

Q4: How does this compound behave under high pressure?

A: High-pressure studies on TTCA reveal that it undergoes interesting structural changes, including molecular distortion, interlayer slippage, and anisotropic shrinkage of intralayer rings. These variations influence its luminescence properties, leading to the observation of piezoluminescence above ~4 GPa. []

Q5: Can this compound act as a catalyst in polymerization reactions?

A: Yes, TTCA has demonstrated catalytic activity in the polymerization of itself. In the presence of 2D MoS2 nanosheets, TTCA undergoes polymerization to form polythiocyanuric acid, simultaneously functionalizing the MoS2 edge sites. []

Q6: Does this compound exhibit selectivity in its interactions?

A: Yes, TTCA exhibits selectivity in various interactions. For instance, it acts as a robust chelating ligand, selectively extracting divalent heavy metals like Pb(II) and Cu(II) from water. [] Additionally, its self-assembly with 4,4′-bipyridyl creates channels that show shape selectivity, accommodating p-xylene but not its isomers or mesitylene. []

Q7: Have there been any computational studies on this compound?

A7: Yes, computational chemistry plays a significant role in understanding TTCA. Density Functional Theory (DFT) calculations have been employed to:

- Analyze tautomeric forms: Determine the relative energies and vibrational frequencies of the trithione and trithiol tautomers. []

- Investigate intermolecular interactions: Study the hydrogen bonding patterns in TTCA co-crystals and their influence on crystal packing. [, ]

- Explore electronic structure: Calculate the HOMO-LUMO gap and understand its relationship to electronic and optical properties. []

Q8: What are some notable applications of this compound?

A8: TTCA finds use in diverse applications, including:

- Metal ion removal: Forms complexes with heavy metal ions like Pb(II), Cu(II), Cd(II), and Hg(II), enabling their removal from aqueous solutions. [, , , ]

- Corrosion inhibition: Self-assembled monolayers of TTCA on copper surfaces provide significant corrosion protection in acidic environments. []

- Drug delivery: TTCA-based nanoparticles show potential as redox-responsive drug delivery systems for antitumor drugs. [, ]

- Photocatalysis: Incorporation of TTCA into polymeric carbon nitride enhances its photocatalytic activity for hydrogen evolution from water splitting. []

Q9: How does this compound interact with metal ions?

A: TTCA interacts with metal ions through its sulfur and nitrogen atoms, forming stable coordination complexes. These interactions are utilized for metal ion removal, with different metal ions exhibiting varying affinities for TTCA. [, , , ]

Q10: Has this compound been used in the development of any analytical methods?

A: Yes, TTCA's ability to selectively bind certain metal ions has led to its application in analytical chemistry. For example, it has been incorporated into gold nanodot-based probes for the sensitive and selective detection of cyanide ions. []

Q11: What are the limitations of using this compound?

A11: While TTCA boasts various applications, limitations include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.